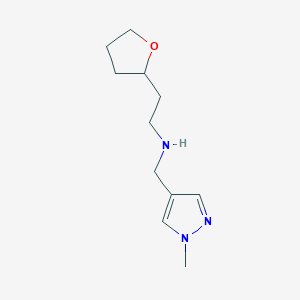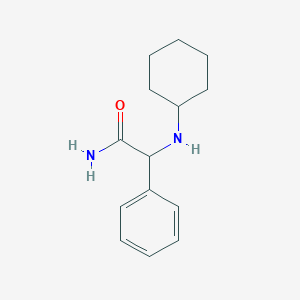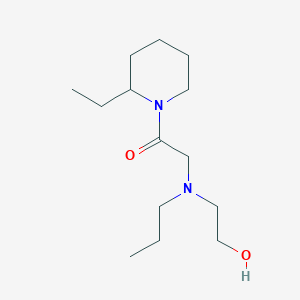
n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine: is a synthetic organic compound that features a pyrazole ring and a tetrahydrofuran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Attachment of the tetrahydrofuran moiety: This can be achieved by reacting the pyrazole intermediate with a tetrahydrofuran derivative under appropriate conditions.
Final amination step: The final step involves introducing the amine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine: can be compared with other pyrazole or tetrahydrofuran derivatives.
1-Methyl-1h-pyrazole: A simpler pyrazole derivative with potential biological activities.
Tetrahydrofuran-2-yl derivatives: Compounds containing the tetrahydrofuran moiety, often used in medicinal chemistry.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which might confer unique biological activities or chemical reactivity compared to its individual components.
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine |
InChI |
InChI=1S/C11H19N3O/c1-14-9-10(8-13-14)7-12-5-4-11-3-2-6-15-11/h8-9,11-12H,2-7H2,1H3 |
InChI Key |
GGDISLNOESKPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)








![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
